molecular formula C14H12N2 B165750 9,10-Phenanthrenediamine CAS No. 53348-04-2

9,10-Phenanthrenediamine

Cat. No. B165750
CAS RN: 53348-04-2
M. Wt: 208.26 g/mol
InChI Key: VPRFQZSTJXHBHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-Phenanthrenediamine, also known as 9,10-Diaminophenanthrene, is a chemical compound with the formula C14H12N2 . It has a molecular weight of 208.2585 .


Molecular Structure Analysis

The molecular structure of 9,10-Phenanthrenediamine consists of a phenanthrene core with two amine groups attached at the 9 and 10 positions . The IUPAC Standard InChI is InChI=1S/C14H12N2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8H,15-16H2 .


Physical And Chemical Properties Analysis

9,10-Phenanthrenediamine is a solid substance with a molecular weight of 208.2585 . Its melting point is 164-166 °C (lit.) .

Scientific Research Applications

  • Application in Spectroscopy

    • Field : Physical Chemistry
    • Summary : 9,10-Phenanthrenediamine (PDA) has been studied for its unique fluorescence properties .
    • Methods : The study involved observing the dual fluorescence of PDA in different solvents. The fluorescence intensities of both the bands decrease with the increase of polarity and hydrogen-bond formation tendency of the solvents .
    • Results : The study found that the fluorescence intensities of both the bands decrease with the increase of polarity and hydrogen-bond formation tendency of the solvents .
  • Application in Coordination Chemistry

    • Field : Coordination Chemistry
    • Summary : 9,10-Phenanthrenediamine and its derivatives have been used as redox-active ligands in coordination chemistry .
    • Methods : The preparation and use of 9,10-phenanthrenequinone mono- and diimines containing substituents at the nitrogen atom was studied .
    • Results : The study found that these compounds can considerably affect the reactivity of metal complexes .
  • Application in Solvent Effects Study

    • Field : Physical Chemistry
    • Summary : The effects of solvents and acid concentrations on the electronic spectra of 9,10-Phenanthrenediamine have been studied .
    • Methods : The study involved observing the dual fluorescence of 9,10-Phenanthrenediamine in different solvents and under varying acid concentrations .
    • Results : The study found that the fluorescence intensities of both the bands decrease with the increase of polarity and hydrogen-bond formation tendency of the solvents .
  • Application in Material Safety

    • Field : Material Safety
    • Summary : 9,10-Phenanthrenediamine is used in various industries where safety precautions such as dust masks, eyeshields, and gloves are recommended .
  • Application in Organic Synthesis

    • Field : Organic Chemistry
    • Summary : 9,10-Diaminophenanthrene is used as a building block in organic synthesis .
    • Methods : The specific methods of application can vary widely depending on the particular synthesis pathway being pursued .
    • Results : The outcomes of these syntheses can also vary widely, but the use of 9,10-Diaminophenanthrene can enable the creation of a wide range of organic compounds .
  • Application in Fluorescence Studies

    • Field : Physical Chemistry
    • Summary : The effects of solvents and acid concentrations on the electronic spectra of 9,10-Phenanthrenediamine have been studied .
    • Methods : The study involved observing the dual fluorescence of 9,10-Phenanthrenediamine in different solvents and under varying acid concentrations .
    • Results : The study found that the fluorescence intensities of both the bands decrease with the increase of polarity and hydrogen-bond formation tendency of the solvents .

Safety And Hazards

9,10-Phenanthrenediamine can cause skin and eye irritation, and may cause respiratory irritation . It’s recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest the substance . In case of contact or ingestion, immediate medical assistance should be sought .

Future Directions

While specific future directions for 9,10-Phenanthrenediamine are not mentioned in the search results, it’s worth noting that compounds like this can have potential applications in various fields such as coordination chemistry .

properties

IUPAC Name

phenanthrene-9,10-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRFQZSTJXHBHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30201508
Record name 9,10-Phenanthrenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Phenanthrenediamine

CAS RN

53348-04-2
Record name 9,10-Diaminophenanthrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53348-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Phenanthrenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053348042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Phenanthrenediamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80191
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9,10-Phenanthrenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,10-phenanthrenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.156
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9,10-Phenanthrenediamine
Reactant of Route 2
9,10-Phenanthrenediamine
Reactant of Route 3
Reactant of Route 3
9,10-Phenanthrenediamine
Reactant of Route 4
9,10-Phenanthrenediamine
Reactant of Route 5
9,10-Phenanthrenediamine
Reactant of Route 6
9,10-Phenanthrenediamine

Citations

For This Compound
12
Citations
R Manoharan, SK Dogra - Bulletin of the Chemical Society of Japan, 1989 - journal.csj.jp
Dual fluorescence is observed from 9,10-phenanthrenediamine (PDA) in defferent solvents. Normal Stokes shifted fluorescence band is a structured one with vibrational frequency of ca…
Number of citations: 5 www.journal.csj.jp
SF Murphy-Poulton, RS Vagg, KA Vickery… - Metal-Based …, 1998 - downloads.hindawi.com
DNA BINDING OF SOME CHIRAL METALLOINTERCALATORS and Peter A. Williams 2 Page 1 DNA BINDING OF SOME CHIRAL METALLOINTERCALATORS DERIVED FROM 9,10-PHENANTHRENEDIAMINE …
Number of citations: 5 downloads.hindawi.com
Y Shalom, RG Harvey, J Blum - Polycyclic Aromatic Compounds, 1996 - Taylor & Francis
In order to provide standards for binding experiments of mutagenic arene imines to models of nucleic acids, we reacted N-methanesulfonyl phenanthrene 9,10-imine in DMSO in the …
Number of citations: 2 www.tandfonline.com
GR Johnston - 1956 - search.proquest.com
… Six years later, 9»10-phenanthrenediamine was prepared bya modification of the earlier procedure. 9>10-Phenanthrenequinonewas converted to the dioxime. Without separating or …
Number of citations: 0 search.proquest.com
NA Ketterer, JW Ziller, AL Rheingold… - Organometallics, 2007 - ACS Publications
New titanium(IV) complexes of the chelating ligand N,N‘-bis(3,5-dimethylphenyl)-phenanthrene-9,10-diamide (pada 2- ) are described. Metalation of padaH 2 with TiCl 4 in the …
Number of citations: 31 pubs.acs.org
HL Chan, HQ Liu, BC Tzeng, YS You, SM Peng… - Inorganic …, 2002 - ACS Publications
The synthesis and characterization of ruthenium(II) complexes, [Ru(cyclam)(bqdi)]·ZnCl 4 (1·ZnCl 4 ; cyclam = 1,4,8,11-tetraazacyclotetradecane, bqdi = o-benzoquinonediimine), [Ru(…
Number of citations: 125 pubs.acs.org
AC Bhowmick - 2019 - search.proquest.com
Perfluoroalkylated aromatic compounds have recently been attracted much attention for applications in organic electronic devices. These compounds may form interesting lamellar π-π …
Number of citations: 0 search.proquest.com
SE Denmark, BL Christenson, SP O'Connor - Tetrahedron letters, 1995 - Elsevier
The catalytic, enantioselective cyclopropanation of cinnamyl alcohol has been accomplished with bis(iodomethyl)zinc in the presence of chiral bis(sulfonamides) derived from …
Number of citations: 103 www.sciencedirect.com
M Lamoureux, O Seksek - Journal of fluorescence, 2010 - Springer
The coordination complexes (DIP) 2 Ru(CH 3 bpyCOOH) and (DIP) 2 Ru(COOHbpyCOOH), where DIP and bpy are diphenylphenanthroline and bispyridine, have been recently …
Number of citations: 5 link.springer.com
SF Nelsen - Organic Cation Radicals and Polyradicals. Index of …, 1980 - Springer
This document is part of Subvolume D2 ‘Organic Cation Radicals and Polyradicals. Index of Substances for Volumes II/1 and II/9’ of Volume 9 ‘Magnetic Properties of Free Radicals’ of …
Number of citations: 0 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.